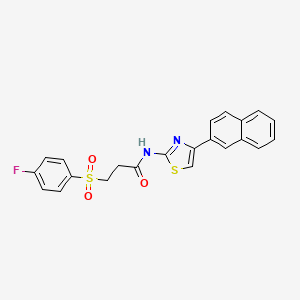
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H17FN2O3S2 and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide is a thiazole-derived sulfonamide that has garnered attention for its potential biological activities, particularly in the fields of antitumor , anticonvulsant , and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring , a sulfonyl group , and a naphthalene moiety , which contribute to its biological properties. The structural formula can be represented as follows:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 365.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor activity . For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study : A thiazole derivative similar to the compound was tested against the HT29 colon cancer cell line, showing an IC50 value of approximately 1.61μg/mL, indicating potent antiproliferative effects .
Anticonvulsant Activity
Thiazole-based compounds have also been evaluated for their anticonvulsant properties. One study highlighted that a related thiazole compound eliminated the tonic extensor phase in animal models, providing 100% protection against seizures .
- Research Findings : The structure-activity relationship (SAR) analysis showed that modifications on the phenyl ring significantly influenced anticonvulsant efficacy, suggesting that the presence of specific substituents could enhance activity .
Antifungal Activity
In vitro studies have demonstrated that certain thiazole derivatives possess antifungal properties. The compound's ability to inhibit fungal growth was assessed using modified EUCAST protocols.
- Notable Results : Compounds derived from thiazoles showed activity against Candida albicans and Candida parapsilosis, with one derivative exhibiting a MIC50 of 1.23μg/mL, which is comparable to ketoconazole .
The biological activities of thiazole derivatives are often attributed to their ability to interact with specific biological targets:
- Antitumor Mechanism : Thiazole compounds may induce apoptosis in cancer cells through interactions with Bcl-2 proteins, leading to cell cycle arrest and subsequent cell death .
- Anticonvulsant Mechanism : The anticonvulsant effects are likely mediated through modulation of neurotransmitter systems, particularly enhancing GABAergic activity .
- Antifungal Mechanism : The antifungal action may involve inhibition of key enzymes such as 14α-demethylase, crucial for ergosterol biosynthesis in fungi .
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-18-7-9-19(10-8-18)30(27,28)12-11-21(26)25-22-24-20(14-29-22)17-6-5-15-3-1-2-4-16(15)13-17/h1-10,13-14H,11-12H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQTVNKSVNZDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













